N-Neopentylpiperidine-4-carboxamide
Description
N-Neopentylpiperidine-4-carboxamide is a synthetic piperidinecarboxamide derivative characterized by a neopentyl (2,2-dimethylpropyl) group attached to the piperidine nitrogen. This bulky substituent is known to enhance metabolic stability by sterically shielding the carboxamide moiety from enzymatic degradation, a property leveraged in medicinal chemistry for drug candidates targeting neurological and oncological pathways.
Properties
Molecular Formula |
C11H22N2O |
|---|---|
Molecular Weight |
198.31 g/mol |
IUPAC Name |
N-(2,2-dimethylpropyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C11H22N2O/c1-11(2,3)8-13-10(14)9-4-6-12-7-5-9/h9,12H,4-8H2,1-3H3,(H,13,14) |
InChI Key |
DJROUKLHAFPMJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CNC(=O)C1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethylpropyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 2,2-dimethylpropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of N-(2,2-dimethylpropyl)piperidine-4-carboxamide may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethylpropyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines .
Scientific Research Applications
N-(2,2-dimethylpropyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,2-dimethylpropyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Properties of Piperidinecarboxamide Derivatives
*Estimated properties based on structural analogs.
Substituent Effects on Physicochemical Properties
- Steric Bulk : The neopentyl group offers greater steric shielding than benzyl, chlorobenzyl, or diethyl substituents, likely reducing enzymatic metabolism but compromising solubility . For instance, N,N-Diethylpiperidine-4-carboxamide’s smaller substituents may improve solubility but lower metabolic stability compared to neopentyl .
- In contrast, the tert-butyl group in Compound 18 provides moderate bulk without significant polarity, enabling favorable pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
